Etoposide phosphate is a water-soluble prodrug of etoposide, a semisynthetic derivative of podophyllotoxin. [ [], [] ] It serves as a crucial compound in scientific research, particularly in the fields of biochemistry, pharmacology, and oncology. [ [] ] Etoposide phosphate's water solubility makes it particularly valuable in research settings, offering advantages over etoposide in terms of formulation and administration for in vitro and in vivo studies.
The synthesis of etoposide phosphate can be approached through several methods, with notable processes including:
These synthetic routes highlight the adaptability and efficiency of chemical transformations in producing etoposide phosphate suitable for pharmaceutical applications.
Etoposide phosphate's molecular structure features a complex arrangement that includes multiple hydroxyl groups and a phosphonic acid moiety. The IUPAC name for etoposide phosphate is:
The compound contains several stereogenic centers that contribute to its biological activity and solubility characteristics . The presence of a phosphonate group enhances its solubility in aqueous environments compared to its parent compound.
Etoposide phosphate participates in several chemical reactions relevant to its pharmacological activity:
The mechanism of action for etoposide phosphate closely resembles that of etoposide itself:
Etoposide phosphate exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an antineoplastic agent while also influencing its formulation strategies.
Etoposide phosphate has significant applications in oncology:
The anticancer potential of Podophyllum peltatum (American mayapple) was recognized for centuries in traditional medicine before scientific validation. Native American communities utilized podophyllin resin from the plant's rhizome as an emetic, vermifuge, and topical treatment for conditions like snakebites and warts [3] [9]. The biologically active component, podophyllotoxin, was first isolated in 1880, but its complex structure wasn't fully elucidated until the 1930s [3] [5]. Podophyllotoxin functions as a potent antimitotic agent by binding tubulin and disrupting microtubule assembly, effectively preventing cell division. However, its severe systemic toxicity (including neurotoxicity and gastrointestinal damage) and narrow therapeutic window rendered it unsuitable for systemic cancer therapy [9].
The search for less toxic, more effective derivatives began in the 1950s. Researchers at Sandoz, led by pharmacologist Hartmann F. Stähelin, systematically screened podophyllotoxin extracts and impurities [3]. This effort led to the identification of a previously overlooked impurity with distinct properties. Subsequent chemical modification of this compound yielded two pivotal semisynthetic derivatives: teniposide (VM-26) and etoposide (VP-16-213, later VP-16) [3] [5]. Crucially, these modifications induced a fundamental shift in mechanism of action. While podophyllotoxin targeted tubulin, etoposide and teniposide primarily inhibited DNA topoisomerase II (TOP2), an enzyme critical for DNA replication and cell division [3] [9]. This shift, coupled with a significantly improved therapeutic index, marked the birth of a new class of chemotherapeutic agents – the podophyllotoxin-derived topoisomerase II inhibitors.
Table 1: Key Podophyllotoxin Derivatives in Anticancer Development
Compound | Source/Type | Primary Mechanism | Clinical Limitation | Key Advantage Over Podophyllotoxin |
---|---|---|---|---|
Podophyllotoxin | Natural lignan | Tubulin binding → Mitotic arrest | Severe systemic toxicity | N/A |
Teniposide (VM-26) | Semisynthetic derivative | TOP2 inhibition → DNA breaks | Low water solubility, hypersensitivity | Reduced neurotoxicity, TOP2 targeting |
Etoposide (VP-16) | Semisynthetic derivative | TOP2 inhibition → DNA breaks | Low water solubility, requires toxic excipients | Oral bioavailability, broader utility |
Etoposide Phosphate | Water-soluble prodrug of Etoposide | Converted to Etoposide → TOP2 inhibition | Dependent on conversion efficiency | High water solubility, no solubilizing agents needed |
The journey from podophyllotoxin to etoposide phosphate involved sophisticated multi-step chemical transformations. The initial breakthrough was the synthesis of etoposide (VP-16) itself. Etoposide is synthesized from 4'-demethylepipodophyllotoxin (4'-DMEP), a key precursor obtained from podophyllotoxin [3] [9]. The critical structural modification differentiating etoposide from podophyllotoxin is the glycosidic linkage of a modified glucose moiety (4,6-O-(R)-ethylidene-β-D-glucopyranose) to the 4-position of the epipodophyllotoxin aglycone core [9] [10]. This glucoside structure is essential for etoposide's TOP2 inhibitory activity and reduced tubulin-binding affinity compared to podophyllotoxin [9]. The chemical formula of etoposide is C₂₉H₃₂O₁₃ [6] [10].
Despite its efficacy against various cancers (notably testicular and small cell lung cancer), etoposide's clinical utility was hampered by its extremely low water solubility (< 0.1 mg/mL). This necessitated formulation in non-aqueous vehicles containing polysorbate 80 (Tween 80) and polyethylene glycol for intravenous administration [3] [7]. These excipients were associated with significant hypersensitivity reactions (flushing, hypotension, bronchospasm) during infusion [1] [3].
To overcome this limitation, etoposide phosphate (Etopophos®) was developed as a rationally designed prodrug. The prodrug strategy involved chemically modifying the poorly soluble parent drug into a precursor that could rapidly convert in vivo to the active form. Etoposide phosphate is synthesized by phosphorylation of the 4'-phenolic hydroxyl group of etoposide [3] [4] [10]. This modification yielded the chemical formula C₂₉H₃₂O₁₃ → C₂₉H₃₂O₁₅P (or C₂₉H₃₃O₁₆P for the acid form) [10]. The addition of the hydrophilic phosphate group dramatically altered the physicochemical properties:
Table 2: Structural Evolution and Properties from Etoposide to Etoposide Phosphate
Property | Etoposide (VP-16) | Etoposide Phosphate (Etopophos®) | Impact of Modification |
---|---|---|---|
Chemical Structure | C₂₉H₃₂O₁₃; Phenolic -OH at 4' position | C₂₉H₃₂O₁₅P; Phosphate ester at 4' -OH | Addition of ionizable phosphate group |
Key Functional Group | 4'-phenolic hydroxyl | 4'-phosphate ester | Enables rapid enzymatic hydrolysis |
Water Solubility | Very low (< 0.1 mg/mL) | High (> 20 mg/mL) | Eliminates need for organic solubilizers (Tween 80) |
Primary Formulation | Concentrate in polysorbate 80/PEG/ethanol | Lyophilized powder reconstituted in water | Simplified preparation, reduced hypersensitivity risk |
Mechanism of Activation | Active compound | Prodrug → Etoposide via alkaline phosphatases | Rapid systemic conversion ensures therapeutic activity |
The development of etoposide phosphate represents a classic case of prodrug optimization specifically targeting the critical limitation of poor aqueous solubility. The primary objective was unequivocally achieved: elimination of the toxic solubilizing agents required for intravenous etoposide. Clinical studies confirmed that intravenous etoposide phosphate administration bypasses the polysorbate 80 vehicle, virtually eliminating the hypersensitivity reactions associated with standard etoposide infusion [1] [3] [7]. This significantly improved the safety and tolerability of intravenous administration.
Beyond hypersensitivity mitigation, the enhanced solubility conferred major practical advantages:
Pharmacokinetic studies demonstrated bioequivalence between etoposide phosphate and etoposide. After intravenous administration, etoposide phosphate undergoes rapid linear conversion to etoposide, catalyzed by ubiquitous alkaline phosphatases. The peak plasma concentration of etoposide after etoposide phosphate injection occurs within minutes, and the resulting plasma concentration-time profiles (AUC, Cmax, t½) of etoposide are indistinguishable from those achieved after equimolar doses of conventional intravenous etoposide [4] [7] [8]. This confirmed that the prodrug modification did not alter the active agent's disposition but merely provided a superior delivery vehicle. Oral bioavailability studies showed etoposide phosphate achieves higher and more consistent absorption (66-84%) compared to oral etoposide (25-75%, often ~50% at higher doses) [7] [9], although its primary use remains intravenous.
The success of etoposide phosphate spurred interest in further optimization strategies. While etoposide phosphate solved the intravenous solubility issue, challenges like variable oral bioavailability, myelosuppression (dose-limiting toxicity), and development of resistance mechanisms (e.g., P-glycoprotein efflux, TOP2 mutations) persisted. Research explored:
Despite these ongoing efforts, etoposide phosphate (marketed as Etopophos® by Bristol-Myers Squibb) remains a clinically vital agent, included on the WHO List of Essential Medicines. Its development stands as a landmark achievement in medicinal chemistry, demonstrating how rational prodrug design (specifically phosphorylation) can overcome critical pharmaceutical barriers and expand the therapeutic utility of a potent anticancer agent [3] [5].
Table 3: Impact of Etoposide Phosphate Prodrug Optimization
Parameter | Conventional IV Etoposide | Etoposide Phosphate (IV) | Advantage of Prodrug |
---|---|---|---|
Solubilizing Agents | Required (Polysorbate 80, PEG, Ethanol) | Not Required (Water-soluble) | Eliminates excipient-related hypersensitivity |
Standard Infusion Time | 30-60 minutes | 5-10 minutes (bolus possible) | Faster administration, reduced chair time |
Hypersensitivity Risk | Significant (attributed to polysorbate 80) | Minimal to none | Improved safety profile |
Reconstitution/Preparation | Complex dilution required | Simple reconstitution in water/saline | Ease of use, reduced errors |
Bioequivalence (Etoposide exposure) | Reference | Equivalent AUC, Cmax, half-life | Therapeutic efficacy maintained |
Oral Bioavailability | Highly variable (25-75%) | Higher and more consistent (66-84%) | Potential for more reliable oral dosing |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7